Cyclobutancarbonsäure

Übersicht

Beschreibung

Cyclobutoic acid is a derivative of cyclobutane, a four-membered carbon ring structure, which is known for its unique chemical and physical properties due to the ring strain. Although the provided papers do not directly discuss "Cyclobutoic Acid," they provide valuable insights into the synthesis, molecular structure, and reactivity of cyclobutane derivatives, which can be extrapolated to understand cyclobutoic acid.

Synthesis Analysis

The synthesis of cyclobutane derivatives is a topic of interest due to their presence in biologically active compounds and potential applications. Paper describes the anion-controlled stereoselective synthesis of cyclobutane derivatives through a solid-state photochemical [2 + 2] cycloaddition reaction. The orientation of the monomers and the resulting stereoisomers are influenced by the anions present in the salts. Paper discusses the use of (-)-alpha-pinene and (-)-verbenone as chiral precursors for the synthesis of polyfunctionalized cyclobutane derivatives, which are then used to create dehydro amino acids. Paper details the synthesis of a boronated cyclobutane derivative, which is a potential agent for Boron Neutron Capture Therapy (BNCT). Lastly, paper outlines a method for synthesizing 3-cyclobutylpropanoic acid, which involves condensation and decarboxylation steps, suggesting a potential route for the synthesis of cyclobutoic acid.

Molecular Structure Analysis

Cyclobutane derivatives exhibit a range of molecular structures that are influenced by their substituents. Paper provides an in-depth look at the molecular structure of 2-aminocyclobutane-1-carboxylic acid derivatives, highlighting the rigidity imparted by the cyclobutane ring. The study includes NMR structural analysis and DFT theoretical calculations, which reveal strong intramolecular hydrogen bonds and a cis-fused [4.2.0]octane structural unit. Paper describes a donor-acceptor cyclobutadiene with a boryl/amino-substitution pattern, which adopts a rhombic structure due to a charge-separated electronic structure.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives is diverse and can be manipulated through various chemical reactions. Paper explores the synthesis of cyclobutenes and their subsequent reactions, including palladium-catalyzed asymmetric allylic substitutions and electrocyclic ring-opening reactions. These reactions are highly diastereoselective and can lead to the formation of complex polyenic natural products. Paper also discusses the reactivity of a boryl-substituted cyclobutadiene with water, which induces a migration of the boryl group due to its Lewis acidity.

Physical and Chemical Properties Analysis

Cyclobutane derivatives are characterized by their physical and chemical properties, which are often a result of the inherent ring strain in the four-membered ring. The papers provided do not explicitly discuss the physical properties of cyclobutoic acid, but the synthesis and structural analyses imply that these derivatives are likely to have high reactivity and rigidity, as well as the potential for strong intramolecular interactions. These properties are crucial for their application in the synthesis of complex molecules and potential therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Medizin

Cyclobutancarbonsäure hat potenzielle Anwendungen im Bereich der Medizin, insbesondere bei der Entwicklung neuer Arzneimittel. Ihre Struktur könnte bei der Synthese von Molekülen mit spezifischen biologischen Aktivitäten, wie Enzyminhibitoren oder Rezeptoragonisten, genutzt werden .

Landwirtschaft

In der Landwirtschaft könnten Cyclobutancarbonsäurederivate auf ihre wachstumsfördernden Eigenschaften oder als Teil von Schädlingsbekämpfungsstrategien untersucht werden. Sie könnten als Vorläufer für Verbindungen dienen, die die Widerstandsfähigkeit von Pflanzen verbessern oder als natürliche Pestizide wirken .

Lebensmittelindustrie

Die Lebensmittelindustrie könnte von this compound in Form von Zusatzstoffen oder Konservierungsmitteln profitieren. Ihre Derivate könnten die Haltbarkeit von Produkten verbessern oder bei der Formulierung von Aromastoffen verwendet werden .

Umweltwissenschaften

This compound und ihre Derivate könnten eine Rolle in Umweltbiotechnologien spielen, wie z. B. Wasserreinigungsprozesse oder bei der Entwicklung von Materialien, die zur Adsorption von Schadstoffen beitragen .

Chemieingenieurwesen

Im Chemieingenieurwesen könnte this compound an der Synthese neuer Materialien mit spezifischen Eigenschaften beteiligt sein, wie z. B. Katalysatoren oder Polymere mit einzigartigen Eigenschaften, die in verschiedenen industriellen Prozessen eingesetzt werden könnten .

Biotechnologie

Die Struktur der Verbindung könnte in biotechnologischen Anwendungen entscheidend sein, wie z. B. bei der Entwicklung von biobasierten Materialien oder als Baustein in Ansätzen der synthetischen Biologie zur Herstellung neuer bioaktiver Verbindungen .

Zukünftige Richtungen

Eigenschaften

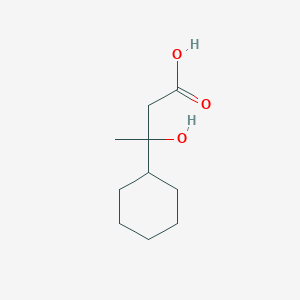

IUPAC Name |

3-cyclohexyl-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h8,13H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFERNRNDCJFIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864789 | |

| Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17692-20-5 | |

| Record name | Cyclobutoic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOBUTOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KE25F200 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

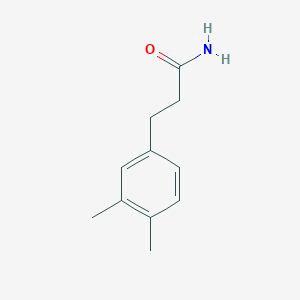

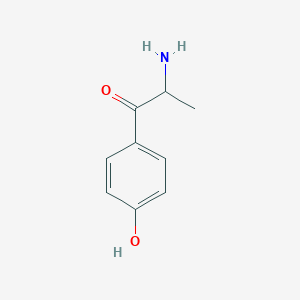

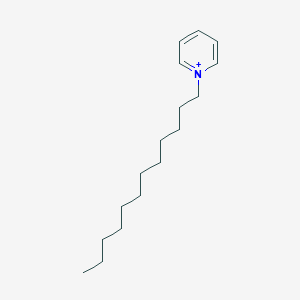

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)